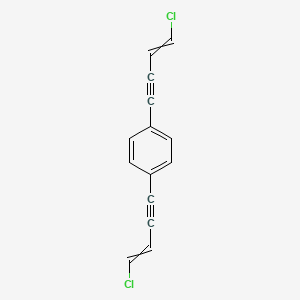
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes two chlorinated butenynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene can be synthesized through a multi-step process involving the coupling of chlorinated alkyne precursors with a benzene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the alkyne and the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The chlorinated groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo substitution reactions can be harnessed to modify biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
1,4-Bis(4-bromobut-3-en-1-yn-1-yl)benzene: Similar in structure but with bromine atoms instead of chlorine.
1,4-Bis(4-iodobut-3-en-1-yn-1-yl)benzene: Contains iodine atoms, offering different reactivity and properties.
Uniqueness: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is unique due to its specific chlorinated groups, which provide distinct reactivity patterns compared to its brominated or iodinated analogs. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
Properties
CAS No. |
141135-34-4 |
|---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1,4-bis(4-chlorobut-3-en-1-ynyl)benzene |
InChI |
InChI=1S/C14H8Cl2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h3-4,7-12H |
InChI Key |
WLNMGGHFINLQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC=CCl)C#CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
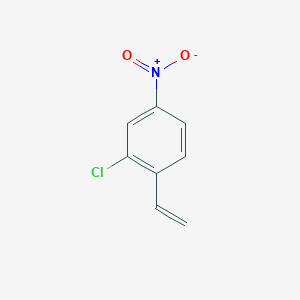
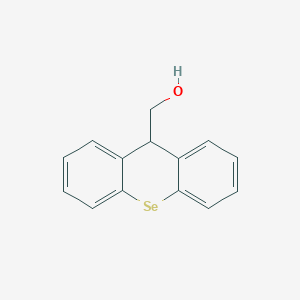
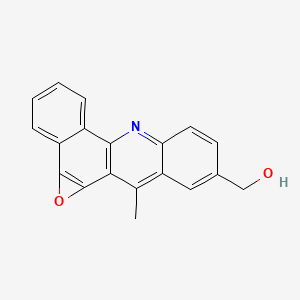
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

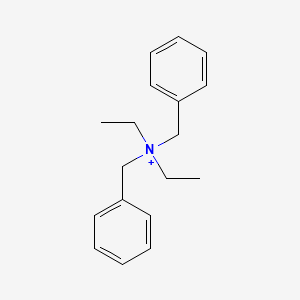
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
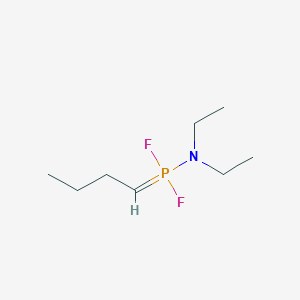
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
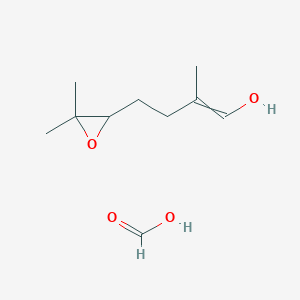

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
